Olanzapine benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Olanzapine is an antipsychotic drug used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . It is a thienobenzodiazepine classified as an atypical or second-generation antipsychotic agent . Olanzapine is used to treat schizophrenia and may also be used alone or with other medicines (e.g., lithium or valproate) to treat mania or mixed episodes that are part of bipolar disorder .

Synthesis Analysis

The synthesis of olanzapine was completed by directing a mixture of benzodiazepine and N-methylpiperazine through a final inductively heated reactor containing Ti-doped Magsilica . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .Molecular Structure Analysis

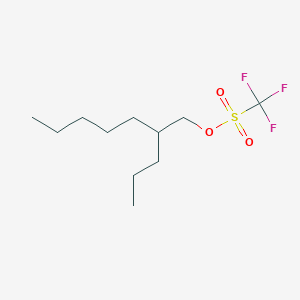

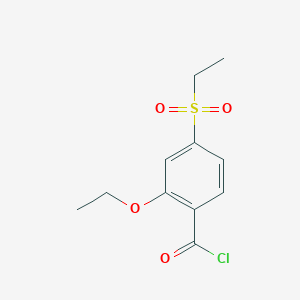

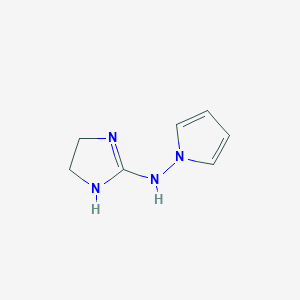

Olanzapine benzoate has a molecular formula of C24H26N4O2S . The structure of olanzapine is based on a diazepine ring fused with a thiophene ring and a benzene ring .Chemical Reactions Analysis

The automated, miniaturized, and simplified sample preparation procedures combined with advanced instrumental techniques are the ideal approach for the analysis of olanzapine, its metabolites, and other antipsychotics .Physical And Chemical Properties Analysis

Olanzapine is a characteristic yellow substance, occurring in many crystal structures . The crystal energy landscape confirms the inability of olanzapine to pack with an efficiency of more than 70%, explains the role of solvent in stabilizing the solvate structures, and identifies a hypothetical structural type that offers an explanation for the inability to obtain the metastable forms II and III separately .Mecanismo De Acción

Olanzapine works by changing the activity of certain natural substances in the brain. The activity of olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3, and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .

Safety and Hazards

Olanzapine may cause serious side effects such as an increased risk of death or stroke in elderly patients with dementia, a higher risk of suicide when taken with fluoxetine, metabolic changes, tardive dyskinesia, low blood pressure, and blood cell disorders . When handling olanzapine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

Número CAS |

861390-70-7 |

|---|---|

Nombre del producto |

Olanzapine benzoate |

Fórmula molecular |

C24H26N4O2S |

Peso molecular |

434.6 g/mol |

Nombre IUPAC |

benzoic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H20N4S.C7H6O2/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;8-7(9)6-4-2-1-3-5-6/h3-6,11,19H,7-10H2,1-2H3;1-5H,(H,8,9) |

Clave InChI |

CQCVGXWYFQCZKX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C(C=C1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-2-fluoro-3-[(trifluoromethyl)thio]benzene](/img/structure/B8349115.png)

![5,6-Dimethoxy-benzo[b]thiophene-2-carbonitrile](/img/structure/B8349126.png)

![9',10'-Difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid](/img/structure/B8349147.png)